AhR Agonist Activity: 2-Methoxy-1H-indole vs. 7-Methoxyindole and Unsubstituted Indole
2-Methoxy-1H-indole (2-MeO-indole) demonstrates weak agonist activity at the human aryl hydrocarbon receptor (AhR) with EC₅₀ = 21,700 nM (21.7 μM) in HepG2 cells, measured via CYP1A1 promoter-driven luciferase reporter gene assay [1]. In contrast, the positional isomer 7-methoxyindole (7-MeO-indole) exhibits potent agonist activity with EC₅₀ = 34 nM and EMAX = 80% relative to 5 nM TCDD under identical assay conditions [2]. Unsubstituted indole lacks AhR activation capacity entirely under comparable experimental systems [2].
| Evidence Dimension | AhR agonism EC₅₀ |
|---|---|
| Target Compound Data | 21,700 nM (21.7 μM) |
| Comparator Or Baseline | 7-Methoxyindole: 34 nM; Unsubstituted indole: inactive |
| Quantified Difference | 638-fold lower potency than 7-MeO-indole; inactive vs. unsubstituted |
| Conditions | Human HepG2 cells co-transfected with pSELECT-zeo-Lucia and CYP1A1 reporter; agonist activity assessed via receptor transactivation induction |
Why This Matters
This quantitative profile defines 2-MeO-indole as a low-potency AhR tool compound suitable for experiments requiring weak baseline activation or comparator controls, in direct contrast to the high-potency 7-MeO-indole agonist.
- [1] BindingDB. BDBM50556480 (CHEMBL4756642). Affinity Data: EC₅₀ = 2.17E+4 nM. Agonist activity at AhR in human HepG2 cells. View Source
- [2] Stepankova M, et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human AhR. Mol Pharmacol. 2018;93(6):631-644. Table 1: 7-MeO-indole EC₅₀ 34 nM, EMAX 80% vs. 5 nM TCDD. View Source
